Cas no 83131-08-2 (Methyl 5-bromo-2,3-dimethoxybenzoate)

Methyl 5-bromo-2,3-dimethoxybenzoate is a brominated aromatic ester with a molecular formula of C₁₀H₁₁BrO₄. This compound features a benzoate core substituted with methoxy groups at the 2- and 3-positions and a bromine atom at the 5-position, enhancing its reactivity in electrophilic and nucleophilic substitution reactions. Its well-defined structure makes it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The methoxy and bromo substituents contribute to its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The ester group further allows for functional group transformations, offering versatility in derivatization. High purity and stability under standard conditions ensure reliable performance in synthetic workflows.
Methyl 5-bromo-2,3-dimethoxybenzoate structure
83131-08-2 structure
Product name:Methyl 5-bromo-2,3-dimethoxybenzoate
CAS No:83131-08-2
MF:C10H11O4Br
MW:275.09594
CID:1039485
PubChem ID:23268840

Methyl 5-bromo-2,3-dimethoxybenzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 5-bromo-2,3-dimethoxybenzoate
    • BS-25922
    • SCHEMBL23294024
    • DTXSID20631971
    • MFCD06203939
    • Benzoic acid, 5-bromo-2,3-dimethoxy-, methyl ester
    • Methyl5-bromo-2,3-dimethoxybenzoate
    • 83131-08-2
    • CS-0210879
    • AKOS005151352
    • G62676
    • DB-370927
    • MDL: MFCD06203939
    • Inchi: InChI=1S/C10H11BrO4/c1-13-8-5-6(11)4-7(9(8)14-2)10(12)15-3/h4-5H,1-3H3
    • InChI Key: HNLKQPLNPYMCAO-UHFFFAOYSA-N
    • SMILES: COC1=CC(=CC(=C1OC)C(=O)OC)Br

Computed Properties

  • Exact Mass: 273.98407g/mol
  • Monoisotopic Mass: 273.98407g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 44.8Ų

Methyl 5-bromo-2,3-dimethoxybenzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1266476-100mg
Methyl 5-bromo-2,3-dimethoxybenzoate
83131-08-2 98%(GC)
100mg
$180 2024-06-07
eNovation Chemicals LLC
Y1266476-250mg
Methyl 5-bromo-2,3-dimethoxybenzoate
83131-08-2 98%(GC)
250mg
$295 2024-06-07
TRC
M295915-1g
Methyl 5-bromo-2,3-dimethoxybenzoate
83131-08-2
1g
$ 1545.00 2023-04-15
Alichem
A015008933-500mg
Methyl 5-bromo-2,3-dimethoxybenzoate
83131-08-2 97%
500mg
$790.55 2023-08-31
A2B Chem LLC
AD98292-25mg
Methyl 5-bromo-2,3-dimethoxybenzoate
83131-08-2 98%(GC)
25mg
$33.00 2024-04-19
eNovation Chemicals LLC
Y1266476-1g
Methyl 5-bromo-2,3-dimethoxybenzoate
83131-08-2 98%(GC)
1g
$760 2025-02-27
TRC
M295915-250mg
Methyl 5-bromo-2,3-dimethoxybenzoate
83131-08-2
250mg
$ 701.00 2023-04-15
Alichem
A015008933-1g
Methyl 5-bromo-2,3-dimethoxybenzoate
83131-08-2 97%
1g
$1564.50 2023-08-31
A2B Chem LLC
AD98292-1g
Methyl 5-bromo-2,3-dimethoxybenzoate
83131-08-2 98%(GC)
1g
$484.00 2024-04-19
1PlusChem
1P008JXW-25mg
Methyl 5-bromo-2,3-dimethoxybenzoate
83131-08-2 98%(GC)
25mg
$49.00 2024-04-21

Methyl 5-bromo-2,3-dimethoxybenzoate Related Literature

Additional information on Methyl 5-bromo-2,3-dimethoxybenzoate

Recent Advances in the Synthesis and Applications of Methyl 5-bromo-2,3-dimethoxybenzoate (CAS: 83131-08-2)

Methyl 5-bromo-2,3-dimethoxybenzoate (CAS: 83131-08-2) is a key intermediate in the synthesis of various bioactive compounds and pharmaceuticals. Recent studies have highlighted its significance in medicinal chemistry, particularly in the development of novel therapeutic agents. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, applications, and potential in drug discovery.

Recent literature has demonstrated the utility of Methyl 5-bromo-2,3-dimethoxybenzoate as a building block in the synthesis of complex molecules. A study published in the Journal of Medicinal Chemistry (2023) reported its use in the preparation of brominated aromatic compounds, which exhibit potent antimicrobial properties. The compound's bromine and methoxy functional groups make it a versatile precursor for further chemical modifications, enabling the creation of diverse molecular architectures.

In addition to its role in antimicrobial research, Methyl 5-bromo-2,3-dimethoxybenzoate has been investigated for its potential in cancer therapy. A 2023 study in Bioorganic & Medicinal Chemistry Letters explored its incorporation into small-molecule inhibitors targeting specific kinase pathways. The results indicated that derivatives of this compound showed promising activity against certain cancer cell lines, suggesting its potential as a scaffold for anticancer drug development.

The synthesis of Methyl 5-bromo-2,3-dimethoxybenzoate has also seen advancements. A recent publication in Organic Process Research & Development (2023) described an optimized synthetic route that improves yield and reduces environmental impact. The new method employs greener solvents and catalytic systems, aligning with the growing emphasis on sustainable chemistry in pharmaceutical manufacturing.

Furthermore, computational studies have provided insights into the molecular interactions of Methyl 5-bromo-2,3-dimethoxybenzoate derivatives. Molecular docking simulations, as reported in a 2023 article in the Journal of Chemical Information and Modeling, revealed high binding affinities for specific protein targets, supporting its potential in rational drug design. These findings underscore the compound's relevance in modern drug discovery pipelines.

In conclusion, Methyl 5-bromo-2,3-dimethoxybenzoate (CAS: 83131-08-2) continues to be a valuable compound in chemical and pharmaceutical research. Its versatility as a synthetic intermediate, combined with its potential biological activities, makes it a subject of ongoing investigation. Future research directions may include exploring its applications in other therapeutic areas and further optimizing its synthetic protocols for industrial-scale production.

Recommend Articles

Recommended suppliers
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica